

## Comparative Analysis of ATP-Competitive Pololike Kinase 1 (Plk1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



A Guide for Researchers, Scientists, and Drug Development Professionals

Polo-like kinase 1 (Plk1) is a critical regulator of cell cycle progression, playing pivotal roles in mitosis, including centrosome maturation, spindle formation, and cytokinesis. Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis. This has established Plk1 as a promising therapeutic target in oncology. A significant focus of drug development has been on ATP-competitive inhibitors that target the kinase domain of Plk1. This guide provides a comparative analysis of several key ATP-competitive Plk1 inhibitors, including BI 2536, Volasertib (BI 6727), GSK461364, Onvansertib (NMS-P937), and Plk1 Inhibitor III, with Rigosertib included as a non-ATP-competitive inhibitor for a broader perspective.

# Performance and Efficacy: A Quantitative Comparison

The following tables summarize the biochemical potency, kinase selectivity, and antiproliferative activity of various Plk1 inhibitors based on available experimental data.

Table 1: Biochemical Potency and Kinase Selectivity of Plk1 Inhibitors



| Inhibitor                      | Туре                    | Plk1 IC50/Ki            | Plk2 IC50                             | Plk3 IC50                             | Other<br>Notable<br>Kinase<br>Targets<br>(IC50/Ki)          |
|--------------------------------|-------------------------|-------------------------|---------------------------------------|---------------------------------------|-------------------------------------------------------------|
| BI 2536                        | ATP-<br>Competitive     | 0.83 nM<br>(IC50)[1][2] | -                                     | -                                     | BRD4 (25 nM<br>IC50)[1]                                     |
| Volasertib (BI<br>6727)        | ATP-<br>Competitive     | 0.87 nM<br>(IC50)[3]    | 5 nM[3]                               | 56 nM[3]                              | -                                                           |
| GSK461364                      | ATP-<br>Competitive     | 2.2 nM (Ki)[4]          | >1000-fold<br>selective vs<br>Plk1[4] | >1000-fold<br>selective vs<br>Plk1[4] | >100-fold<br>selective vs a<br>panel of other<br>kinases[4] |
| Onvansertib<br>(NMS-P937)      | ATP-<br>Competitive     | 2 nM (IC50)             | 48%<br>inhibition at<br>10 μM         | 40%<br>inhibition at<br>10 μΜ         | FLT3 (510<br>nM), MELK<br>(744 nM),<br>CK2 (826<br>nM)      |
| Plk1 Inhibitor                 | ATP-<br>Competitive     | 4.8 nM (Ki)             | 3.8 nM (Ki)                           | 8.0 nM (Ki)                           | Plk4 (163 nM<br>Ki)                                         |
| Rigosertib<br>(ON<br>01910.Na) | Non-ATP-<br>Competitive | 9 nM (IC50)             | 18-260 nM                             | No activity                           | PI3K, PDGFR, Flt1, BCR-ABL, Fyn, Src, CDK1 (18- 260 nM)     |

Table 2: Anti-proliferative Activity of Plk1 Inhibitors in Cancer Cell Lines



| Inhibitor                   | Cell Line(s)                                                                        | GI50/IC50         | Notes                                                                        |
|-----------------------------|-------------------------------------------------------------------------------------|-------------------|------------------------------------------------------------------------------|
| BI 2536                     | Panel of 32 human cancer cell lines                                                 | 2-25 nM (EC50)[2] | Induces mitotic arrest and apoptosis.[5]                                     |
| Volasertib (BI 6727)        | HCT116 (colorectal),<br>NCI-H460 (lung), BRO<br>(melanoma), GRANTA<br>(hematologic) | 11-23 nM (EC50)   | Induces mitotic arrest and apoptosis.                                        |
| GSK461364                   | Most cell lines tested                                                              | <100 nM (GI50)[4] | Causes G2/M arrest.                                                          |
| Onvansertib (NMS-<br>P937)  | 60 of 137 cell lines                                                                | <100 nM (IC50)    | Effective in acute<br>myeloid leukemia<br>(AML) cells (IC50 of<br>36 nM).[6] |
| Plk1 Inhibitor III          | Panel of 11 tumor cell lines                                                        | ≤0.7 μM (IC50)    | Preferentially inhibits tumor cells over normal fibroblasts.                 |
| Rigosertib (ON<br>01910.Na) | 94 different tumor cell lines                                                       | 50-250 nM (IC50)  | Induces G2/M arrest and apoptosis.                                           |

### **Signaling Pathways and Experimental Workflows**

The primary mechanism of action for ATP-competitive Plk1 inhibitors is the disruption of the mitotic process. Plk1 is a master regulator of mitosis, and its inhibition leads to cell cycle arrest at the G2/M phase and ultimately apoptosis in cancer cells.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. selleckchem.com [selleckchem.com]
- 2. RO3280: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Structural regulation of PLK1 activity: implications for cell cycle function and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- To cite this document: BenchChem. [Comparative Analysis of ATP-Competitive Polo-like Kinase 1 (Plk1) Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382406#comparative-analysis-of-plk1-in-7-and-other-atp-competitive-plk1-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com